molecular formula C11H7N5O2S2 B2820369 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine CAS No. 450346-39-1

6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine

Cat. No. B2820369
CAS RN: 450346-39-1
M. Wt: 305.33
InChI Key: HONOZVQZUQGYGX-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A series of 2- [2- (substituted)hydrazinyl]-1,3-benzothiazole and 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- (substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The exact molecular structure of “6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine” is not available in the sources I found.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .

Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives, including 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine, are important in the field of chemistry due to their versatile applications. These compounds exhibit a range of biological activities, making them significant in medicinal chemistry. The unique structure of benzothiazole, characterized by a thiazole ring fused to a benzene ring, contributes to its varied pharmacological properties. Research has highlighted the importance of benzothiazole derivatives in developing compounds with anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. These activities are attributed to the structural variations, particularly substitutions at the C-2 carbon atom and C-6 of the benzothiazole ring, which enhance the biological efficacy of these compounds (Bhat & Belagali, 2020).

Therapeutic Potential and Drug Development

The therapeutic potential of benzothiazole derivatives has been a subject of extensive research, with many studies focusing on their application as chemotherapeutic agents. The benzothiazole scaffold has been identified as a versatile fused heterocyclic structure with broad-spectrum antimicrobial and analgesic properties. Some benzothiazole derivatives are being investigated for their potential as antitumor agents, highlighting the scaffold's significance in drug development for various diseases and disorders. This has led to the filing of numerous patents related to the development of benzothiazole-based compounds for cancer treatment, antimicrobial therapy, and anti-inflammatory applications (Kamal, Hussaini, & Malik, 2015).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Future Directions

The future research directions could involve further exploration of the biological activities of benzothiazole derivatives, development of more efficient synthesis methods, and design of new molecules with enhanced activity. Further studies could also focus on understanding the mechanism of action of these compounds and their potential applications in various fields .

properties

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2S2/c12-9-8(16(17)18)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)19-11/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONOZVQZUQGYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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